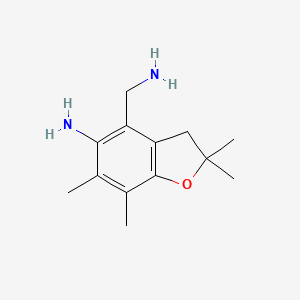
4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of an aminomethyl group and multiple methyl groups attached to the benzofuran ring. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of catalysts, such as palladium or copper, and may require high temperatures and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminocoumarin: Known for its biological activities and used in medicinal chemistry.
4-(Aminomethyl)benzoic acid: Used as an antifibrinolytic agent and in the synthesis of other compounds.
4-(Aminomethyl)indole: Utilized in the preparation of dopamine receptor antagonists.
Uniqueness
4-(Aminomethyl)-2,2,6,7-tetramethyl-2,3-dihydrobenzofuran-5-amine is unique due to its specific structure, which combines the benzofuran core with multiple methyl groups and an aminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
794500-87-1 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2,2,6,7-tetramethyl-3H-1-benzofuran-5-amine |
InChI |
InChI=1S/C13H20N2O/c1-7-8(2)12-9(5-13(3,4)16-12)10(6-14)11(7)15/h5-6,14-15H2,1-4H3 |
Clave InChI |
MYJZWGMQESZNFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CC(O2)(C)C)C(=C1N)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)



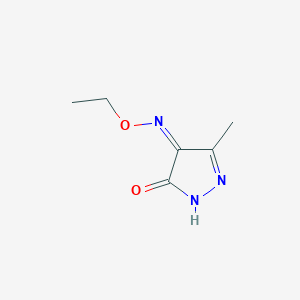
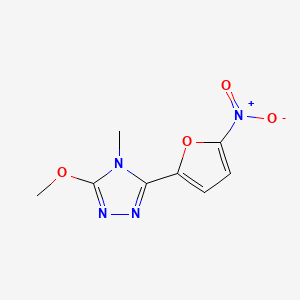

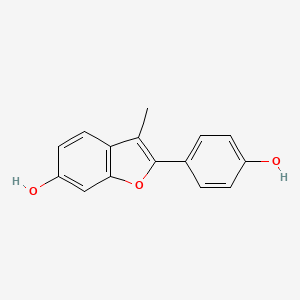
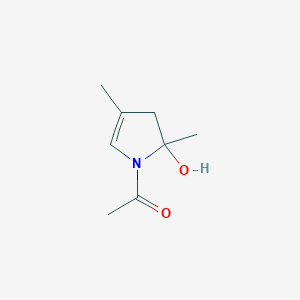
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
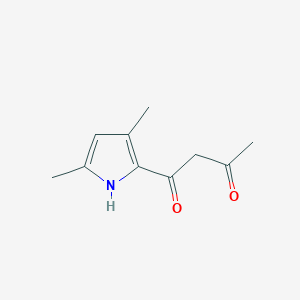
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)

